Cas no 2138171-64-7 (5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine)

5-Bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a pentan-3-yl substituent at the 1-position and an amine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity. Its structural framework offers opportunities for further functionalization, making it valuable in medicinal chemistry and agrochemical research. The bromine atom enhances reactivity for cross-coupling reactions, while the triazole core provides stability and diverse interaction capabilities. Suitable for controlled reactions, it is commonly utilized in the synthesis of specialized ligands and pharmacologically active molecules. Proper handling and storage under inert conditions are recommended to maintain stability.
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine structure
2138171-64-7 structure
商品名:5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
CAS番号:2138171-64-7
MF:C7H13BrN4
メガワット:233.108919858932
CID:6180949
PubChem ID:165473361

5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
    • 2138171-64-7
    • EN300-1105835
    • インチ: 1S/C7H13BrN4/c1-3-5(4-2)12-6(8)10-7(9)11-12/h5H,3-4H2,1-2H3,(H2,9,11)
    • InChIKey: RKRXIFFHXHVCIR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC(N)=NN1C(CC)CC

計算された属性

  • せいみつぶんしりょう: 232.03236g/mol
  • どういたいしつりょう: 232.03236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 56.7Ų

5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1105835-0.05g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7 95%
0.05g
$1104.0 2023-10-27
Enamine
EN300-1105835-5g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7 95%
5g
$3812.0 2023-10-27
Enamine
EN300-1105835-10.0g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7
10g
$5652.0 2023-06-10
Enamine
EN300-1105835-0.1g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7 95%
0.1g
$1157.0 2023-10-27
Enamine
EN300-1105835-0.5g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7 95%
0.5g
$1262.0 2023-10-27
Enamine
EN300-1105835-5.0g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7
5g
$3812.0 2023-06-10
Enamine
EN300-1105835-1.0g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7
1g
$1315.0 2023-06-10
Enamine
EN300-1105835-0.25g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7 95%
0.25g
$1209.0 2023-10-27
Enamine
EN300-1105835-2.5g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7 95%
2.5g
$2576.0 2023-10-27
Enamine
EN300-1105835-1g
5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine
2138171-64-7 95%
1g
$1315.0 2023-10-27

5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine 関連文献

5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amineに関する追加情報

Comprehensive Overview of 5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine (CAS No. 2138171-64-7): Properties, Applications, and Research Insights

The compound 5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine (CAS No. 2138171-64-7) is a specialized 1,2,4-triazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Characterized by its unique brominated triazole structure, this molecule exhibits versatile reactivity, making it a valuable intermediate in synthetic chemistry. Its amine functional group and alkyl side chain contribute to its potential bioactivity, aligning with current trends in small-molecule drug discovery and crop protection agents.

Recent studies highlight the growing demand for heterocyclic compounds like 5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine due to their role in modulating biological pathways. Researchers are particularly interested in its structure-activity relationship (SAR), as slight modifications to its pentan-3-yl group or bromo substitution can yield derivatives with enhanced properties. This aligns with the broader industry focus on precision chemical synthesis and green chemistry practices, where efficiency and sustainability are prioritized.

From an analytical perspective, CAS 2138171-64-7 demonstrates notable stability under standard laboratory conditions, with a melting point and solubility profile that facilitate its use in various formulations. Spectroscopic data (NMR, IR, and MS) confirm its high purity, a critical factor for applications in high-throughput screening and medicinal chemistry. The compound’s logP value suggests moderate lipophilicity, which is advantageous for optimizing bioavailability in drug design.

In agrochemical contexts, 5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine is explored as a precursor for plant growth regulators and pest control agents. Its mechanism may involve interference with fungal or insect metabolic enzymes, a hot topic given rising concerns over pesticide resistance. Innovations in crop science increasingly rely on such tailored molecules to address global food security challenges.

The synthesis of CAS 2138171-64-7 typically involves multi-step reactions, including cyclization and selective bromination, with yields optimized via catalytic methods. Patent literature reveals proprietary techniques to enhance scalability, reflecting the commercial potential of this compound. Safety assessments indicate it requires standard handling protocols, though it is not classified as hazardous under major regulatory frameworks.

Emerging discussions in cheminformatics and AI-driven molecular design frequently cite 1,2,4-triazole scaffolds like this one as promising candidates for virtual screening. Its molecular weight (253.13 g/mol) and hydrogen-bonding capacity make it compatible with fragment-based drug discovery platforms. These trends underscore the intersection of traditional chemistry with cutting-edge computational tools.

In conclusion, 5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine represents a compelling case study in modern applied chemistry. Its dual relevance to life sciences and material innovation positions it as a compound of enduring interest. Future research may explore its enantioselective synthesis or hybrid derivatives, further expanding its utility across disciplines.

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